Cyclopent(b)indol-3-one, 1,2,3,4-tetrahydro-
Description
Chemical Classification and IUPAC Nomenclature
Cyclopent(b)indol-3-one, 1,2,3,4-tetrahydro- belongs to the class of polycyclic aromatic heterocycles, specifically categorized as a cyclopenta[b]indole derivative. The International Union of Pure and Applied Chemistry systematic nomenclature designates this compound as 2,4-dihydro-1H-cyclopenta[b]indol-3-one, which precisely describes its structural characteristics. The nomenclature system reflects the compound's fundamental architecture: a cyclopentanone ring system fused to the benzene portion of an indole nucleus at the b-position.
The compound exhibits multiple recognized synonyms in chemical literature, including 1,2-dihydrocyclopenta[b]indol-3(4H)-one, 1,4-dihydrocyclopenta[b]indol-3(2H)-one, and 1H,2H,3H,4H-cyclopenta[b]indol-3-one. These alternative naming conventions emphasize different aspects of the molecular structure while maintaining consistency with standard chemical nomenclature principles. The systematic naming also incorporates the tetrahydro designation, indicating the presence of four additional hydrogen atoms compared to the fully unsaturated parent structure.
The molecular descriptor systems provide additional identification parameters for this compound. The International Chemical Identifier key VFWIQXDDUMNRKG-UHFFFAOYSA-N serves as a unique digital fingerprint, while the Simplified Molecular Input Line Entry System notation C1CC(=O)C2=C1C3=CC=CC=C3N2 provides a linear representation of the molecular structure. These standardized identification systems ensure precise communication of the compound's identity across different chemical databases and research platforms.
Historical Context and Discovery Timeline
The development of cyclopenta[b]indole chemistry emerged from broader investigations into indole derivatives and their synthetic applications. Indole chemistry itself traces its origins to the nineteenth century, when Adolf von Baeyer first synthesized indole in 1866 through the reduction of oxindole using zinc dust. This foundational work established the basis for subsequent explorations into more complex indole-containing structures.
The specific compound cyclopent(b)indol-3-one, 1,2,3,4-tetrahydro- was first documented in chemical literature with its registration in major chemical databases occurring in 2005. The compound's creation date of March 26, 2005, in the PubChem database marks its formal recognition within the scientific community. However, the synthetic methodologies leading to its preparation likely developed through earlier research efforts focused on cyclopenta[b]indole synthesis.
Research into cyclopenta[b]indole derivatives gained significant momentum due to their presence in biologically active natural products and their potential pharmaceutical applications. The Fischer indole synthesis, developed in the late nineteenth century, provided one of the earliest reliable methods for constructing indole frameworks, though it presented limitations for accessing unsymmetrically substituted cyclopenta[b]indoles. These synthetic challenges drove the development of alternative methodological approaches throughout the twentieth and twenty-first centuries.
The compound has been the subject of ongoing synthetic investigations, with the most recent database modifications occurring as recently as May 18, 2025. This continued attention reflects the sustained interest in cyclopenta[b]indole chemistry and the development of improved synthetic routes for accessing these structurally complex heterocycles.
Position Within Indole and Polycyclic Heteroaromatic Systems
Cyclopent(b)indol-3-one, 1,2,3,4-tetrahydro- occupies a distinctive position within the broader classification of indole derivatives and polycyclic heteroaromatic compounds. The indole nucleus itself represents one of the most important heterocyclic systems in organic chemistry, consisting of a benzene ring fused to a pyrrole ring. This fundamental structure serves as the foundation for numerous biologically significant molecules, including the amino acid tryptophan and the neurotransmitter serotonin.
Within the context of polycyclic aromatic heterocycles, cyclopenta[b]indoles represent a specialized subset characterized by the fusion of a five-membered carbocyclic ring to the benzene portion of the indole framework. This structural arrangement creates a tricyclic system that exhibits unique electronic and steric properties compared to simpler indole derivatives. The positioning of the cyclopentane ring at the b-face of the indole distinguishes these compounds from other possible fusion patterns, such as those found in cyclohepta[b]indoles or alternative regioisomers.
The compound's relationship to other polycyclic heteroaromatic systems can be understood through comparative analysis of ring fusion patterns and electronic properties. Unlike simple polycyclic aromatic hydrocarbons such as naphthalene or anthracene, which consist entirely of carbon atoms, cyclopent(b)indol-3-one, 1,2,3,4-tetrahydro- incorporates both nitrogen heteroatoms and carbonyl functionality. This heteratom incorporation significantly influences the compound's chemical reactivity, physical properties, and potential biological activity.
The carbonyl group at position 3 of the cyclopentane ring represents a crucial functional element that distinguishes this compound from simple cyclopenta[b]indole structures. This ketone functionality provides opportunities for further chemical modification through standard carbonyl chemistry, including reduction, oxidation, and condensation reactions. The presence of this reactive center positions the compound as a valuable synthetic intermediate for accessing more complex molecular architectures.
The following table summarizes the key physical and chemical properties of cyclopent(b)indol-3-one, 1,2,3,4-tetrahydro-:
The compound's position within the cyclopenta[b]indole family also connects it to a broader network of structurally related natural products and synthetic compounds that exhibit significant biological activities. Cyclopenta[b]indoles as a class have been identified in numerous natural products with diverse pharmacological properties, and they continue to serve as important scaffolds in medicinal chemistry research. This structural relationship positions cyclopent(b)indol-3-one, 1,2,3,4-tetrahydro- as both a representative example of this important chemical class and a potential starting point for the development of novel bioactive compounds.
Properties
IUPAC Name |
2,4-dihydro-1H-cyclopenta[b]indol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c13-10-6-5-8-7-3-1-2-4-9(7)12-11(8)10/h1-4,12H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFWIQXDDUMNRKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50167374 | |
| Record name | Cyclopent(b)indol-3-one, 1,2,3,4-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50167374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16244-15-8 | |
| Record name | 1,4-Dihydrocyclopent[b]indol-3(2H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16244-15-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopent(b)indol-3-one, 1,2,3,4-tetrahydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016244158 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC127326 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127326 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclopent(b)indol-3-one, 1,2,3,4-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50167374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Several synthetic protocols have been developed to prepare cyclopent(b)indol-3-one, 1,2,3,4-tetrahydro-. Some of the prominent approaches include:
[3 + 2]-Cycloaddition: This method involves the cycloaddition of a 1,3-dipole with an alkene or alkyne to form the cyclopentane ring fused to the indole core.
Yonemitsu Condensation: This reaction involves the condensation of an indole derivative with an aldehyde or ketone under acidic conditions.
Gold(I) Catalysed Rautenstrauch Rearrangement: This method uses gold(I) catalysts to rearrange propargyl esters into cyclopent(b)indoles.
Bismuth(III) Catalysed Condensation: This approach uses bismuth(III) salts to catalyze the condensation of indole derivatives with carbonyl compounds.
Nazarov Cyclisation: This method involves the cyclisation of divinyl ketones under acidic conditions to form cyclopent(b)indoles.
Industrial Production Methods
Industrial production methods for cyclopent(b)indol-3-one, 1,2,3,4-tetrahydro- typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and scalability .
Chemical Reactions Analysis
Reduction Reactions
The ketone group in the cyclopentanone ring undergoes selective reduction. Sodium borohydride (NaBH₄) reduces the carbonyl to a secondary alcohol, yielding 2,4-dihydro-1H-cyclopenta[b]indol-3-ol derivatives. For example:
This reaction retains the indole core while modifying the cyclopentane ring’s functionality.
Acid-Catalyzed Aromatization
Treatment with Brønsted acids like p-toluenesulfonic acid (p-TsOH) induces aromatization. The cyclopentanone ring loses a water molecule, forming an aromatic cyclohepta[b]indole or related structures:
This transformation highlights the compound’s utility in accessing polycyclic aromatic systems.
Ring-Opening Reactions
Strong acids or bases cleave the cyclopentane ring. For instance:
-
Acidic conditions : Protonation of the carbonyl oxygen facilitates ring scission, producing linear indole-containing intermediates.
-
Basic conditions : Hydrolysis or nucleophilic attack at the carbonyl leads to ring-opening products .
Electrophilic Aromatic Substitution
The indole moiety participates in electrophilic substitution if substituents are present. Common reactions include:
-
Nitration : Introducing nitro groups at electron-rich positions (e.g., C5 or C7 of the indole ring).
-
Halogenation : Bromination or iodination using reagents like NBS or I₂ .
N-Functionalization
The indolic nitrogen undergoes alkylation or acylation. For example:
-
N-Alkylation : Reaction with alkyl halides (e.g., CH₃I) in basic media.
-
N-Acylation : Treatment with acyl chlorides (e.g., AcCl) to form amides .
Oxidation Pathways
Oxidants like KMnO₄ or CrO₃ convert the tetrahydrocyclopenta[b]indole framework into oxidized indole derivatives. This may involve dehydrogenation of the cyclopentane ring or further oxidation of the ketone group .
Cycloaddition and Multicomponent Reactions
While not directly reported for this compound, structurally related systems (e.g., vinylindoles) participate in (4 + 3) cycloadditions with oxyallyl cations to form cyclohepta[b]indoles . Analogous reactivity could be explored for 2,4-dihydro-1H-cyclopenta[b]indol-3-one under tailored conditions.
Scientific Research Applications
Chemistry
Cyclopent(b)indol-3-one is utilized as a building block in synthetic organic chemistry. Its reactivity allows it to participate in various chemical reactions:
- Reactions :
- Oxidation : Utilizes oxidizing agents like potassium permanganate.
- Reduction : Involves reducing agents such as lithium aluminum hydride.
- Substitution : Engages in nucleophilic substitutions with halogens or other nucleophiles.
These reactions enable the synthesis of more complex molecules essential for various chemical applications.
Biology
The biological significance of cyclopent(b)indol-3-one is highlighted by its cytotoxic effects against cancer cell lines and its ability to inhibit specific enzymes:
- Cytotoxicity : Demonstrated effectiveness against various cancer cell lines.
- Enzyme Inhibition : Modulates enzyme activity linked to critical biological pathways.
This compound is being studied for its potential role in cancer therapy and other therapeutic areas.
Medicine
In medicinal chemistry, cyclopent(b)indol-3-one is explored for its therapeutic potential:
- Anticancer Agent : Investigated for its ability to induce apoptosis in cancer cells.
- Biological Pathway Modulation : Shows promise in modulating signaling pathways involved in cell proliferation.
Research continues to evaluate its efficacy and mechanism of action in clinical settings .
Industrial Applications
The compound is also significant in industrial contexts:
- Pharmaceutical Production : Used as an intermediate in synthesizing pharmaceuticals.
- Agrochemicals : Its derivatives are explored for use in agricultural applications.
The versatility of cyclopent(b)indol-3-one makes it valuable across multiple industries.
Data Table: Summary of Applications
Case Study 1: Anticancer Activity
A study demonstrated that cyclopent(b)indol-3-one exhibits significant cytotoxicity against breast cancer cell lines. The mechanism involves the induction of apoptosis through the activation of caspase pathways. This finding supports further investigation into its potential as an anticancer therapeutic agent.
Case Study 2: Enzyme Inhibition
Research indicated that cyclopent(b)indol-3-one inhibits specific enzymes linked to tumor growth. The compound's interaction with these enzymes suggests a pathway for developing targeted therapies that could minimize side effects compared to conventional treatments.
Mechanism of Action
The mechanism of action of cyclopent(b)indol-3-one, 1,2,3,4-tetrahydro- involves its interaction with specific molecular targets and pathways. For example, it has been found to inhibit certain enzymes and modulate signaling pathways involved in cell proliferation and apoptosis . The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Tetrahydropyrano[3,4-b]indole Derivatives
Compounds like (1-Carboxymethyl-8-ethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic acid (11) and (8-Ethyl-1-methoxycarbonylmethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic acid (12) replace the cyclopentane ring with a pyran (oxygen-containing six-membered ring). These derivatives exhibit distinct physical states (e.g., 11: brown powder, m.p. 180–182°C; 12: dark brown oil) due to polar substituents like carboxylic acid and ester groups . Their IR spectra show strong carbonyl stretches at ~1700 cm⁻¹, while NMR data reveal shifts influenced by electron-withdrawing groups (e.g., δ 3.6–4.2 ppm for methylene adjacent to esters) .
Table 1: Key Properties of Pyranoindole Derivatives
| Compound | Physical State | Melting Point (°C) | Notable Substituents |
|---|---|---|---|
| 11 | Brown powder | 180–182 | Carboxymethyl, ethyl |
| 12 | Dark brown oil | N/A | Methoxycarbonylmethyl, ethyl |
| 13 | White powder | 166–168 | Carbamoylmethyl, ethyl |
Tetrahydro-β-Carbolines and Pyridoindoles
1,2,3,4-Tetrahydro-β-carbolines (e.g., pyrido[4,3-b]indoles) feature a pyridine ring fused to indole. These are "privileged structures" in medicinal chemistry, known for modulating targets like CFTR (e.g., rescuing F508del-CFTR activity) . For example, 6-Chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one (UNII: 8BH7ZE6493) has a molecular weight of 222.66 g/mol and a chlorine substituent enhancing lipophilicity .
Benzo[b]azepinones and Carbazolones
Benzo[b]azepin-5-ones (e.g., 7-chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one) incorporate a seven-membered azepine ring. Synthesis involves sulfonation/deprotection steps (e.g., using H₂SO₄), contrasting with cyclopent[b]indol-3-one’s cyclization routes .
Substituted Cyclopent[b]indole Derivatives
Variants with fluorinated or methylated substituents demonstrate how minor changes impact properties:
- 2-(7-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid (CAS 50776-26-6) has a fluorine atom enhancing metabolic stability .
- Cyclopent[b]indole-5-carboxaldehyde, 1,2,3,4-tetrahydro-1-methyl- (CAS 420802-69-3) introduces an aldehyde group, enabling nucleophilic additions (e.g., forming Schiff bases) .
Physicochemical and Spectral Comparisons
Table 2: Spectral Data for Representative Compounds
| Compound Type | IR (C=O stretch, cm⁻¹) | ¹H NMR Key Shifts (δ, ppm) |
|---|---|---|
| Cyclopent[b]indol-3-one | ~1700 (ketone) | 2.5–3.5 (cyclopentane CH₂) |
| Pyranoindole 11 | 1720 (ester) | 4.1 (CH₂COO⁻), 1.2 (CH₃) |
| β-Carboline 98 | 1680 (amide) | 7.2–7.8 (aromatic H), 3.8 (N-CH₂) |
Biological Activity
Cyclopent(b)indol-3-one, 1,2,3,4-tetrahydro- is a compound of significant interest due to its diverse biological activities. This article synthesizes current research findings on the biological effects of this compound, highlighting its potential in medicinal chemistry and pharmacology.
Chemical Structure and Properties
Cyclopent(b)indol-3-one, 1,2,3,4-tetrahydro- is characterized by its unique bicyclic structure that integrates a cyclopentane unit with an indole framework. This structural configuration is pivotal for its biological activity and interaction with various biological targets.
1. Anticancer Properties
Research indicates that compounds related to the cyclopent(b)indole scaffold exhibit promising anticancer properties. For instance:
- Cytotoxicity : Cyclopent(b)indole derivatives have shown cytotoxic effects against several cancer cell lines. A study highlighted that derivatives of cyclopent(b)indole displayed significant activity against lung cancer cell lines (e.g., HCl-H460), with some compounds achieving IC50 values in the low micromolar range .
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Cyclopent(b)indole Derivative | HCl-H460 | ~10 |
| Fischerindole L | HCl-H460 | ~5 |
2. Antimicrobial Activity
Cyclopent(b)indole derivatives have also been evaluated for antimicrobial properties. Certain analogs have demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria:
- Antibacterial Efficacy : Compounds derived from cyclopent(b)indole showed minimum inhibitory concentrations (MICs) comparable to established antibiotics .
| Compound | Bacteria | MIC (µM) |
|---|---|---|
| Cyclopent(b)indole Derivative | Staphylococcus aureus | 20 |
| Aplysinopsin | E. coli | 33 |
3. Neuroprotective Effects
The neuroprotective potential of cyclopent(b)indole derivatives has been explored in models of neurodegenerative diseases. These compounds may exert protective effects through antioxidant mechanisms and modulation of neuroinflammatory pathways .
The biological activity of cyclopent(b)indole is attributed to several mechanisms:
- Inhibition of Kinases : Some derivatives inhibit key kinases involved in cell proliferation and survival pathways, which can lead to apoptosis in cancer cells .
- Antioxidant Activity : These compounds also exhibit antioxidant properties that help mitigate oxidative stress, contributing to their neuroprotective effects .
- Antimicrobial Mechanisms : The exact mechanisms by which these compounds exert antimicrobial effects are still under investigation but may involve disruption of bacterial cell membranes or interference with metabolic pathways .
Case Studies
Several case studies illustrate the therapeutic potential of cyclopent(b)indole derivatives:
- Anticancer Study : A recent study evaluated a series of cyclopent(b)indole derivatives against various cancer cell lines, demonstrating that structural modifications significantly influenced their cytotoxicity profiles.
- Neuroprotection in Animal Models : In vivo studies using mouse models of Alzheimer's disease showed that certain cyclopent(b)indole derivatives could reduce amyloid plaque formation and improve cognitive function.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling Cyclopent(b)indol-3-one derivatives in laboratory settings?
- Methodological Answer : Safety protocols should align with GHS classifications, including:
- Use of PPE (gloves, goggles, lab coats) to mitigate skin/eye irritation (H315, H319) and respiratory exposure (H335).
- Engineering controls (fume hoods) for volatile steps.
- Emergency procedures for spills, including evacuation and medical consultation with SDS documentation .
Q. How can the structural integrity of Cyclopent(b)indol-3-one derivatives be confirmed post-synthesis?
- Methodological Answer : Combine spectroscopic techniques:
- NMR for stereochemical and substituent analysis (e.g., InChIKey: UILUEFWCUVDELH in ).
- High-resolution mass spectrometry (HRMS) to verify molecular formulas (e.g., C₁₈H₁₇NO, MW 263.3337 in ).
- X-ray crystallography for absolute configuration determination, if crystalline .
Q. What are the key steps in synthesizing Cyclopent(b)indol-3-one derivatives via cyclization reactions?
- Methodological Answer :
- Cyclopentane ring formation : Use Diels-Alder or Friedel-Crafts alkylation to construct the fused indole-pentane scaffold.
- Oxidation : Winterfeldt oxidation (with electron-withdrawing groups) to generate quinoline derivatives (e.g., dihydropyrrolo[3,2-b]-quinolones in ).
- Purification : Column chromatography with gradients (e.g., CH₃CN/H₂O) for isolating polar intermediates .
Advanced Research Questions
Q. What methodological considerations are critical when optimizing Winterfeldt oxidation for synthesizing dihydropyrrolo[3,2-b]-quinolones from 1,2,3,4-tetrahydro-γ-carbolines?
- Methodological Answer :
- Substituent effects : Electron-withdrawing groups (e.g., -NO₂, -CF₃) at the 2-position enhance reaction efficiency.
- Solvent selection : Polar aprotic solvents (e.g., DMF) stabilize intermediates.
- Temperature control : Maintain 60–80°C to prevent side reactions.
- Validation : Monitor reaction progress via TLC/HPLC and compare yields (e.g., 34–100% in ) .
Q. How can researchers address contradictions in reported biological activities of Cyclopent(b)indol-3-one derivatives across different studies?
- Methodological Answer :
- Comparative assays : Standardize cell lines (e.g., HEK293 for receptor studies) and dosing protocols.
- Purity validation : Use HPLC (≥95% purity) to rule out impurity-driven artifacts.
- Meta-analysis : Cross-reference pharmacological data (e.g., Laropiprant’s dyslipidemia efficacy in vs. APD334’s immunomodulatory effects in ) to identify structure-activity divergences .
Q. What strategies are effective in elucidating the structure-activity relationships (SAR) of Cyclopent(b)indol-3-one derivatives for therapeutic applications?
- Methodological Answer :
- Substituent variation : Systematically modify groups (e.g., methyl, trifluoromethyl in ) and test receptor binding (e.g., S1P receptor modulation).
- Computational modeling : Use docking simulations (e.g., AutoDock) to predict interactions with targets like cyclooxygenase-2.
- In vivo validation : Compare pharmacokinetic profiles (e.g., bioavailability, half-life) of analogs in rodent models .
Data Analysis & Experimental Design
Q. How should researchers design experiments to assess the stability of Cyclopent(b)indol-3-one derivatives under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated stability studies : Incubate compounds at 25–40°C and pH 1–9, sampling at intervals (e.g., 0, 7, 30 days).
- Analytical endpoints : Quantify degradation via UPLC-MS and identify byproducts (e.g., hydrolysis products).
- Statistical modeling : Apply Arrhenius equations to predict shelf-life .
Q. What analytical approaches resolve conflicting data on the metabolic pathways of Cyclopent(b)indol-3-one derivatives?
- Methodological Answer :
- Isotopic labeling : Use ¹⁴C-labeled compounds to track metabolite formation in hepatocyte assays.
- Cross-species comparison : Test metabolism in human vs. rat liver microsomes to identify species-specific enzymes.
- Enzyme inhibition : Co-administer CYP450 inhibitors (e.g., ketoconazole) to pinpoint oxidative pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
